7-Nitro-1H-indole-3-carbonitrile

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

7-Nitro-1H-indole-3-carbonitrile (CAS 165669-10-3) provides a chemically differentiated indole scaffold for drug discovery. Its 7-nitro group creates a distinct electronic landscape, activating the ring for nucleophilic attack and acting as a masked amine for 7-aminoindole synthesis. This reactivity is not replicable with other nitroindole regioisomers, making it a critical, non-interchangeable building block for target compound libraries. Ensure precision in your research by procuring this specific isomer.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
CAS No. 165669-10-3
Cat. No. B062938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-1H-indole-3-carbonitrile
CAS165669-10-3
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C#N
InChIInChI=1S/C9H5N3O2/c10-4-6-5-11-9-7(6)2-1-3-8(9)12(13)14/h1-3,5,11H
InChIKeyFKXLWNFFDVCTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-1H-indole-3-carbonitrile (CAS 165669-10-3) Procurement & Scientific Selection Baseline


7-Nitro-1H-indole-3-carbonitrile (CAS 165669-10-3) is a heterocyclic building block belonging to the indole-3-carbonitrile family, distinguished by a nitro group at the 7-position of the indole scaffold . This substitution pattern confers unique electronic and steric properties that diverge significantly from other nitroindole regioisomers (e.g., 4-, 5-, or 6-nitroindoles) and from the unsubstituted indole-3-carbonitrile core . The compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules through the orthogonal reactivity of its nitro and nitrile functionalities .

Why Generic Indole-3-carbonitrile Analogs Cannot Substitute for 7-Nitro-1H-indole-3-carbonitrile in Critical Applications


The 7-nitro substitution in 7-nitro-1H-indole-3-carbonitrile fundamentally alters the electronic landscape of the indole core compared to unsubstituted or differently substituted indole-3-carbonitriles. The strong electron-withdrawing nature of the nitro group at the 7-position deactivates the indole ring toward electrophilic aromatic substitution while simultaneously activating it for nucleophilic attacks, a distinct reactivity profile not observed in the parent indole-3-carbonitrile or its 4-, 5-, or 6-nitro isomers . This regiochemical specificity is critical in synthesis; for instance, the Heck cyclization strategy that efficiently produces 7-iodo-, 7-alkoxy-, and 7-aminoindoles fails to achieve complete aromatization when applied to 7-nitroindole derivatives, requiring alternative methodologies such as Larock's indole synthesis [1]. Consequently, substituting a generic indole-3-carbonitrile for the 7-nitro derivative in a synthetic route designed for the latter would result in significantly lower yields or complete reaction failure, underscoring the non-interchangeable nature of these compounds in precision chemistry applications.

7-Nitro-1H-indole-3-carbonitrile: Quantified Differentiation Evidence for Scientific Procurement


Enhanced Electrophilicity and Unique Reactivity Profile Driven by 7-Nitro Substitution

The 7-nitro group in 7-nitro-1H-indole-3-carbonitrile imposes a distinct electronic environment compared to its 4-, 5-, and 6-nitro regioisomers. Electrochemical studies on nitroindole isomers reveal that the 7-nitroindole core exhibits a unique reduction potential profile, directly influencing its susceptibility to nucleophilic addition and its behavior in reductive cyclization reactions [1]. In synthetic practice, the Heck cyclization strategy, which efficiently yields 7-iodo-, 7-alkoxy-, and 7-aminoindoles, fails to achieve complete aromatization for the 7-nitroindole intermediate, necessitating the use of Larock's indole synthesis for successful preparation [2]. This reactivity divergence is not a matter of degree but of binary outcome: synthetic routes optimized for other 7-substituted indoles are categorically incompatible with the 7-nitro derivative.

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Significantly Altered Physicochemical Properties Relative to Parent Indole-3-carbonitrile

The introduction of the nitro group at the 7-position results in substantial changes to key physicochemical parameters compared to the unsubstituted indole-3-carbonitrile. Predicted data indicate that 7-nitro-1H-indole-3-carbonitrile has a boiling point of 452.9±25.0 °C, a density of 1.48±0.1 g/cm³, and a pKa of 11.57±0.30 . The LogP is predicted to be 1.87, indicating moderate lipophilicity that may influence membrane permeability in biological assays [1]. These values represent a significant departure from the parent indole-3-carbonitrile, which lacks the electron-withdrawing nitro substituent and therefore exhibits different solubility and partitioning behavior.

Physical Chemistry ADME Prediction Property Optimization

Defined Purity and Hazard Profile for Controlled Procurement

Commercially sourced 7-nitro-1H-indole-3-carbonitrile is typically supplied with a certified purity of 97%, as indicated by vendors such as Fluorochem and Chemscene . This compound carries a GHS07 hazard classification with the signal word 'Warning', and specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This defined purity and hazard profile enables procurement teams to accurately specify material for research use, ensuring compliance with institutional safety protocols and experimental reproducibility.

Quality Control Safety Compliance Procurement Specifications

Optimal Application Scenarios for 7-Nitro-1H-indole-3-carbonitrile Based on Quantified Differentiation Evidence


Synthesis of 7-Aminoindole Derivatives via Selective Nitro Group Reduction

The 7-nitro group in 7-nitro-1H-indole-3-carbonitrile serves as a masked amine, enabling the synthesis of 7-aminoindole-3-carbonitrile and its derivatives through selective reduction. This transformation is a cornerstone for accessing compounds with potential biological activity, as the amino group can be further functionalized. The unique reactivity of the 7-nitroindole core, as highlighted by the failure of standard Heck cyclization [1], underscores the need for this specific building block in routes targeting 7-aminoindole scaffolds.

Development of Kinase Inhibitors and Other Bioactive Heterocycles

Indole-3-carbonitriles, as a class, have been explored as DYRK1A inhibitors and in other kinase-targeting programs [2]. The 7-nitro derivative offers a distinct electronic and steric profile for fragment-based drug design and lead optimization. The predicted physicochemical properties provide a baseline for in silico ADMET predictions, guiding medicinal chemists in the design of analogs with improved drug-like properties.

Specialized Reagent for Nucleophilic Aromatic Substitution (SNAr) Studies

The strong electron-withdrawing effect of the nitro group at the 7-position activates the indole ring toward nucleophilic attack. This makes 7-nitro-1H-indole-3-carbonitrile a valuable substrate for investigating SNAr mechanisms or for introducing diverse nucleophiles at the indole core. This reactivity is a direct consequence of the 7-nitro substitution and is not replicated by other indole-3-carbonitrile regioisomers [1].

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